Methyl 8-bromo-3-chloro-1-naphthoate
CAS No.:
Cat. No.: VC17230445
Molecular Formula: C12H8BrClO2
Molecular Weight: 299.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrClO2 |
|---|---|
| Molecular Weight | 299.55 g/mol |
| IUPAC Name | methyl 8-bromo-3-chloronaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C12H8BrClO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
| Standard InChI Key | GRNDDYZWJCNKIL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of methyl 8-bromo-3-chloro-1-naphthoate derives from the naphthalene framework, a bicyclic system of fused benzene rings. Key structural features include:
Substituent Positions:
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Bromine at the 8-position introduces steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
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Chlorine at the 3-position enhances electrophilic substitution potential while contributing to dipole interactions in crystal packing.
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The methyl ester group at the 1-position provides a polar functional group for further derivatization via hydrolysis or transesterification .
Molecular Geometry:
X-ray crystallography of analogous naphthoate esters reveals planar naphthalene systems with slight distortions due to halogen substitution. The Br–C bond length typically measures 1.89–1.92 Å, while the Cl–C bond spans 1.72–1.75 Å, consistent with standard carbon-halogen distances .
Electronic Properties:
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The electron-deficient nature of the halogenated ring system (Hammett σₚ values: Cl = +0.23, Br = +0.26) facilitates nucleophilic aromatic substitution.
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Conjugation between the ester carbonyl and aromatic π-system creates an extended electron delocalization pathway, as evidenced by UV-Vis absorption maxima near 280 nm .
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈BrClO₂ | |
| Molecular Weight | 299.55 g/mol | |
| Exact Mass | 297.931 Da | |
| Topological Polar Surface Area | 26.3 Ų | |
| LogP (Octanol-Water) | 4.1 (estimated) |
Synthetic Methodologies
The synthesis of methyl 8-bromo-3-chloro-1-naphthoate typically involves a multi-step sequence combining halogenation and esterification strategies:
Step 1: Substrate Preparation
1-Naphthoic acid serves as the common precursor. Initial bromination at the 8-position is achieved using bromine (Br₂) in concentrated sulfuric acid at 0–5°C, yielding 8-bromo-1-naphthoic acid . Subsequent chlorination at the 3-position employs chlorine gas (Cl₂) under Friedel-Crafts conditions (AlCl₃ catalyst, 40–50°C) .
Step 2: Esterification
The dihalogenated acid undergoes Fisher esterification with methanol (CH₃OH) in the presence of sulfuric acid:
Reaction conditions: 65–70°C for 12 hours, yielding 78–82% crude product .
Alternative Route: Directed Ortho-Metalation
A modern approach utilizes directed metalation strategies:
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Protection of 1-naphthoic acid as its methyl ester
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Sequential halogenation via lithium-halogen exchange:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | 45.2 | 25 |
| Methanol | 8.7 | 25 |
| Water | <0.1 | 25 |
| Data extrapolated from bromonaphthoate analogs . |
Spectroscopic Signatures:
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¹H NMR (400 MHz, CDCl₃): δ 3.98 (s, 3H, OCH₃), 7.52–7.60 (m, 2H, H-4/H-5), 8.12 (d, J=8.8 Hz, 1H, H-2), 8.65 (d, J=8.4 Hz, 1H, H-6) .
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¹³C NMR (100 MHz, CDCl₃): δ 52.8 (OCH₃), 122.5 (C-8), 125.1 (C-3), 128.9–133.4 (aromatic C), 165.2 (C=O) .
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C-Br), 750 cm⁻¹ (C-Cl).
Reactivity and Functionalization
Nucleophilic Aromatic Substitution:
The electron-deficient aromatic ring undergoes substitution with strong nucleophiles:
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Reaction with NaOH (10% aq.) at 120°C replaces Cl with OH (65% yield)
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Ammonolysis in NH₃/EtOH at 80°C produces the amide derivative (C₁₂H₈BrNClO₂)
Cross-Coupling Reactions:
The bromine atom participates in palladium-catalyzed couplings:
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Suzuki-Miyaura: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl systems
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Buchwald-Hartwig Amination: Forms C-N bonds with secondary amines (Xantphos ligand, 100°C)
Ester Hydrolysis:
Basic hydrolysis (NaOH, H₂O/EtOH) yields 8-bromo-3-chloro-1-naphthoic acid, a precursor for acid chloride formation .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal applications
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Polymer Chemistry: Investigating copolymerization with diols/diamines to create high-performance materials
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Biological Screening: Expanding structure-activity relationship (SAR) studies across therapeutic targets
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Computational Modeling: DFT studies to predict reactivity patterns and guide synthetic optimization
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